molecular formula C18H14F3N3O3S B3000941 N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)-2-(trifluoromethyl)benzenesulfonamide CAS No. 1207020-24-3

N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)-2-(trifluoromethyl)benzenesulfonamide

Numéro de catalogue: B3000941
Numéro CAS: 1207020-24-3
Poids moléculaire: 409.38
Clé InChI: ORIYYFRTJZYKDV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)-2-(trifluoromethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a trifluoromethyl group at the 2-position of the benzene ring and a phenyl ether linkage to a 6-methylpyridazine moiety. This structure combines a sulfonamide pharmacophore with a pyridazine heterocycle, which is frequently employed in medicinal chemistry for targeting enzymes such as kinases or phosphodiesterases . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyridazine ring contributes to π-π stacking interactions in biological systems.

Propriétés

IUPAC Name

N-[3-(6-methylpyridazin-3-yl)oxyphenyl]-2-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O3S/c1-12-9-10-17(23-22-12)27-14-6-4-5-13(11-14)24-28(25,26)16-8-3-2-7-15(16)18(19,20)21/h2-11,24H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORIYYFRTJZYKDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=CC(=C2)NS(=O)(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)-2-(trifluoromethyl)benzenesulfonamide, a complex organic compound, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group, a pyridazine ring, and a sulfonamide moiety. Its IUPAC name is N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)-2-(trifluoromethyl)benzenesulfonamide. The molecular formula is C16H15F3N2O3SC_{16}H_{15}F_3N_2O_3S, and it possesses significant structural complexity that contributes to its biological activity.

The mechanism of action for N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)-2-(trifluoromethyl)benzenesulfonamide primarily involves interactions with specific molecular targets within biological systems. These targets may include:

  • Enzymes : The compound may inhibit enzyme activity by binding to the active site.
  • Receptors : It may act as an agonist or antagonist, modulating receptor activity and affecting downstream signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, showcasing minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Bacterial Strain MIC (µg/mL) Comparison with Standard Antibiotics
MRSA15.625Comparable to ciprofloxacin (0.381 µM)
SE62.5Moderate activity against Enterococcus

The compound's mechanism involves inhibiting protein synthesis and disrupting nucleic acid production, which are critical for bacterial growth and replication .

Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of the compound on various cancer cell lines. For example:

Cell Line IC50 (µM) Effectiveness
MCF712.50Significant growth inhibition
A54926.00Moderate cytotoxicity

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and cell cycle arrest .

Case Studies

  • Study on MRSA Inhibition : A recent study focused on the efficacy of N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)-2-(trifluoromethyl)benzenesulfonamide against MRSA biofilms. The results indicated that the compound significantly reduced biofilm formation and exhibited bactericidal activity, outperforming traditional treatments in certain contexts .
  • Cytotoxicity in Cancer Research : In another investigation, the compound was tested against multiple cancer cell lines, revealing potent anticancer properties with IC50 values indicating effective inhibition of cell proliferation. The study highlighted its potential as a lead compound for further development in cancer therapeutics .

Comparaison Avec Des Composés Similaires

Core Structural Features

The compound’s key structural elements are:

  • Sulfonamide group : Directly attached to the benzene ring.
  • Trifluoromethyl substituent : Electron-withdrawing group at the 2-position.
  • 6-Methylpyridazine : Linked via an ether bridge to the phenyl ring.

Analogs with Modified Substituents

Compound Name Key Modifications CAS Number Molecular Weight Reference
2-chloro-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide Chloro substituent; carbamide instead of sulfonamide 1207024-17-6 ~349.8
2-(4-chlorophenyl)-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)acetamide Chlorophenyl-acetamide backbone 1207016-41-8 ~369.8
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide Furan-pyridine hybrid; trifluoromethoxy 2034395-13-4 398.4
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide Oxopyridazine; ethyl linker 946212-70-0 413.4

Key Observations :

  • Substitution of trifluoromethyl with trifluoromethoxy (e.g., 2034395-13-4) may increase steric bulk while retaining electron-withdrawing effects .
  • Pyridazine derivatives with oxo groups (e.g., 946212-70-0) introduce hydrogen-bond acceptors, which could enhance interactions with catalytic residues in enzymes .

Physicochemical Properties

While explicit data for the target compound (e.g., melting point, solubility) are unavailable in the provided evidence, inferences can be drawn from analogs:

  • Molecular Weight : Estimated ~410–420 g/mol, comparable to 2034395-13-4 (398.4) and 946212-70-0 (413.4) .
  • Lipophilicity: The trifluoromethyl group increases logP compared to non-fluorinated analogs, improving membrane permeability .
  • Solubility : Sulfonamide groups generally enhance aqueous solubility, but the trifluoromethyl and pyridazine moieties may offset this via hydrophobic effects .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.